
4-Aminomethyl-3,3-dimethyloxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3,3-dimethylindolin-2-one is an organic compound that belongs to the indoline family This compound is characterized by its unique structure, which includes an indolinone core with an aminomethyl group at the 4-position and two methyl groups at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,3-dimethylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-ethynylanilines in the presence of a secondary amine and an aldehyde, catalyzed by copper. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-3,3-dimethylindolin-2-one typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indolinone core to indoline.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles and indolines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3,3-dimethylindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the indolinone core can interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound shares the aminomethyl group but has a benzoic acid core instead of an indolinone core.
4-(Aminomethyl)-2-methylpyrimidine: Similar in having an aminomethyl group, but with a pyrimidine core.
Uniqueness
4-(Aminomethyl)-3,3-dimethylindolin-2-one is unique due to its indolinone core, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 3-position further differentiates it from other similar compounds, potentially enhancing its stability and reactivity in various applications.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-(aminomethyl)-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)9-7(6-12)4-3-5-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
JHLUDDBYSVESFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC=C2NC1=O)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


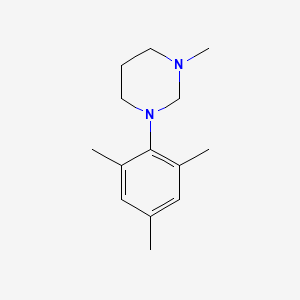
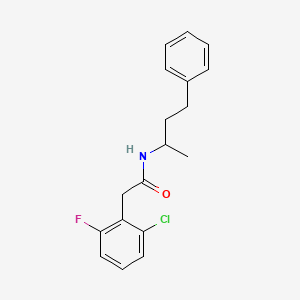
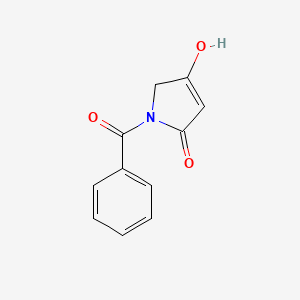

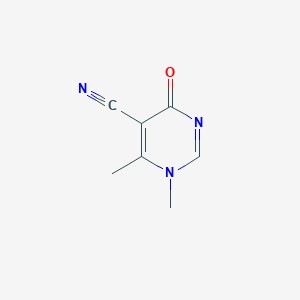
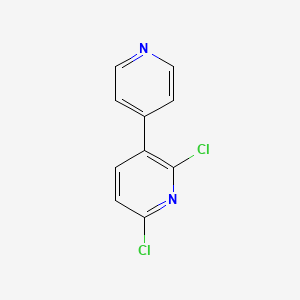

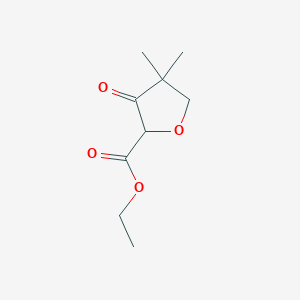
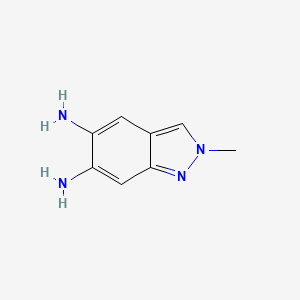
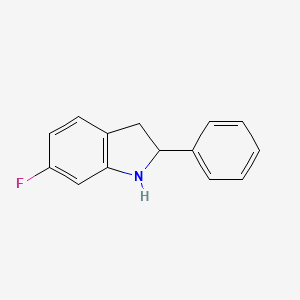
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)

